4-(4-Bromo-3-fluorobenzyl)morpholine chemical properties
4-(4-Bromo-3-fluorobenzyl)morpholine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(4-Bromo-3-fluorobenzyl)morpholine
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of novel functional molecules. Among these, 4-(4-Bromo-3-fluorobenzyl)morpholine emerges as a compound of significant interest. It elegantly combines three key structural motifs: the morpholine ring, a well-established "privileged scaffold" known for imparting favorable pharmacokinetic properties; a fluorinated aromatic ring, a common strategy to enhance metabolic stability and binding affinity; and a bromine atom, which serves as a versatile synthetic handle for extensive derivatization.
This technical guide offers a comprehensive exploration of the chemical properties of 4-(4-Bromo-3-fluorobenzyl)morpholine, designed for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document provides insights into its synthesis, detailed characterization, chemical reactivity, and potential applications, thereby equipping the reader with the foundational knowledge required to effectively utilize this compound in research and development endeavors.
Core Chemical Identity and Physicochemical Properties
The identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. The properties of 4-(4-Bromo-3-fluorobenzyl)morpholine are dictated by the interplay of its constituent functional groups. The morpholine moiety generally increases polarity and aqueous solubility, while the bromo-fluorophenyl group contributes to its crystalline nature and provides significant lipophilicity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-Bromo-3-fluorobenzyl)morpholine | - |
| CAS Number | 897016-96-5 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1] |
| Molecular Weight | 274.13 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 42-43 °C | [2] |
| Boiling Point | 308.4 ± 37.0 °C (Predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Poorly soluble in water. | - |
| pKa (Conjugate Acid) | ~7.0-8.0 (Estimated based on substituted morpholines) | - |
Synthesis and Characterization
A reliable synthetic route and a robust analytical profile are critical for ensuring the quality and identity of a research chemical.
Synthetic Strategy: Nucleophilic Substitution
The most direct and industrially scalable approach to synthesizing 4-(4-Bromo-3-fluorobenzyl)morpholine is via the nucleophilic substitution of 4-bromo-3-fluorobenzyl bromide with morpholine. This reaction leverages the nucleophilicity of the secondary amine in morpholine to displace the bromide leaving group from the benzylic position. The choice of a suitable base is crucial to neutralize the HBr generated in situ, driving the reaction to completion.
Caption: Synthetic workflow for 4-(4-Bromo-3-fluorobenzyl)morpholine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
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Objective: To synthesize 4-(4-Bromo-3-fluorobenzyl)morpholine.
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Materials:
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4-Bromo-3-fluorobenzyl bromide (1.0 eq)
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Morpholine (1.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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-
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzyl bromide and anhydrous acetonitrile (approx. 0.2 M concentration).
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Add potassium carbonate to the solution. The base acts as an acid scavenger and is chosen for its low solubility and ease of removal via filtration.
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Add morpholine dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
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Stir the reaction mixture at room temperature for 12-18 hours or until TLC/LC-MS analysis indicates complete consumption of the starting benzyl bromide. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
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Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure product.
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Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): 3 protons exhibiting complex splitting patterns due to H-H and H-F coupling. Expect a doublet of doublets for H-2, a doublet for H-5, and a triplet-like signal for H-6. Benzylic (δ ~3.5 ppm): A singlet integrating to 2 protons (Ar-CH₂ -N). Morpholine (δ ~3.7 ppm & ~2.4 ppm): Two distinct triplets (or multiplets), each integrating to 4 protons, corresponding to the protons adjacent to oxygen (O-CH₂) and nitrogen (N-CH₂) respectively.[3][4] |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): 6 signals. The carbon attached to fluorine will show a large C-F coupling constant (~250 Hz), and the carbon attached to bromine will be shifted downfield (~115-125 ppm).[5] Benzylic (δ ~62 ppm): 1 signal for the benzylic carbon. Morpholine (δ ~67 ppm & ~53 ppm): 2 signals for the O-CH₂ and N-CH₂ carbons.[4] |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 273 and 275, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6] Key Fragments: A major fragment at m/z 187/189 (loss of morpholine radical) corresponding to the [C₇H₅BrF]⁺ benzylic cation. Another significant fragment at m/z 100, corresponding to the [C₄H₈NO]⁺ morpholinomethyl cation. |
Chemical Reactivity and Potential for Derivatization
The true value of 4-(4-Bromo-3-fluorobenzyl)morpholine lies in its potential for chemical modification, primarily leveraging the reactivity of the aryl bromide.
Reactions at the Aryl Bromide: A Gateway to Complexity
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon (Suzuki, Stille, Sonogashira), carbon-nitrogen (Buchwald-Hartwig), and carbon-oxygen bonds, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Caption: Derivatization pathways via cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Coupling
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Objective: To couple an aryl boronic acid with 4-(4-Bromo-3-fluorobenzyl)morpholine.
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Materials:
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4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 eq)
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Aryl boronic acid (1.2-1.5 eq)
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Pd(PPh₃)₄ (0.02-0.05 eq)
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2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)
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Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
In a reaction vessel, combine 4-(4-Bromo-3-fluorobenzyl)morpholine, the aryl boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen). This is critical as the palladium(0) catalyst is oxygen-sensitive.
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Add the degassed solvent system followed by the degassed aqueous base solution.
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
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Applications in Medicinal Chemistry and Drug Development
The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve the physicochemical profile of drug candidates.[7] It is a polar, basic group that often enhances aqueous solubility and can form a key hydrogen bond acceptor interaction with biological targets.[8] Its saturated, non-planar nature can also disrupt π-stacking, providing a useful tool for optimizing selectivity.
The 4-bromo-3-fluorobenzyl moiety of this compound offers a nuanced platform for modulating biological activity:
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Fluorine: The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile. Its high electronegativity can also alter the pKa of nearby groups and lead to more potent interactions with protein targets.
-
Bromine: As discussed, the bromine atom is a key site for synthetic elaboration, allowing chemists to explore the chemical space around this core scaffold to optimize for potency and selectivity.[1]
While specific biological activity for 4-(4-Bromo-3-fluorobenzyl)morpholine is not widely reported, its structural analogues have shown potential as antimicrobial and anticancer agents.[1] Therefore, it serves as an excellent starting point for the synthesis of compound libraries targeting a wide range of diseases.
Caption: Conceptual role of the molecule in Structure-Activity Relationship (SAR) studies.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. Based on available safety data, this compound presents several hazards.
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Hazard Identification:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
-
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Conclusion
4-(4-Bromo-3-fluorobenzyl)morpholine stands as a highly functionalized and versatile building block for chemical synthesis. Its well-defined structure offers distinct reactive sites and incorporates moieties known to confer desirable properties in drug candidates. The synthetic accessibility, predictable spectroscopic signature, and profound potential for derivatization make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide provides the core technical knowledge to enable scientists to harness the full potential of this important chemical intermediate.
References
- Arshad, F., et al. (2024).
-
B. M. S. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
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ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
LookChem. (n.d.). MORPHOLINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
Sources
- 1. Buy 4-(4-Bromo-3-fluorobenzyl)morpholine | 897016-96-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. atamankimya.com [atamankimya.com]
